molecular formula C6H10O3S B6236227 methyl 2-(3-hydroxythietan-3-yl)acetate CAS No. 2090973-52-5

methyl 2-(3-hydroxythietan-3-yl)acetate

Cat. No.: B6236227
CAS No.: 2090973-52-5
M. Wt: 162.2
InChI Key:
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Description

Methyl 2-(3-hydroxythietan-3-yl)acetate is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-hydroxythietan-3-yl)acetate typically involves the formation of the thietane ring followed by esterification. One common method involves the reaction of a suitable thiol with an epoxide under basic conditions to form the thietane ring. This is followed by esterification with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxythietan-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of methyl 2-(3-oxothietan-3-yl)acetate.

    Reduction: Formation of methyl 2-(3-hydroxythietan-3-yl)ethanol.

    Substitution: Formation of various substituted thietane derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(3-hydroxythietan-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2-(3-hydroxythietan-3-yl)acetate involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-hydroxythiolan-3-yl)acetate: Similar structure but with a five-membered ring.

    Methyl 2-(3-hydroxyoxetan-3-yl)acetate: Contains an oxygen atom instead of sulfur in the ring.

    Methyl 2-(3-hydroxyazetidin-3-yl)acetate: Contains a nitrogen atom in the ring.

Uniqueness

Methyl 2-(3-hydroxythietan-3-yl)acetate is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. The sulfur atom in the ring can participate in unique interactions and reactions not observed in similar compounds with oxygen or nitrogen atoms.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2090973-52-5

Molecular Formula

C6H10O3S

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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